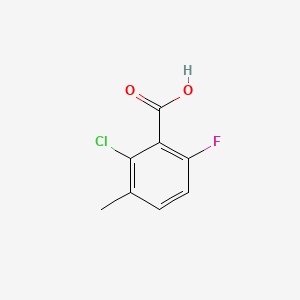

2-Chloro-6-fluoro-3-methylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-fluoro-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNCNVOMGXWTBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378626 | |

| Record name | 2-Chloro-6-fluoro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32890-89-4 | |

| Record name | 2-Chloro-6-fluoro-3-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32890-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-fluoro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-fluoro-3-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-6-fluoro-3-methylbenzoic Acid (CAS 32890-89-4): A Key Intermediate in Modern Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 2-Chloro-6-fluoro-3-methylbenzoic acid (CAS 32890-89-4), a halogenated aromatic carboxylic acid of significant interest to the pharmaceutical and life sciences industries. We delve into its fundamental physicochemical properties, outline a plausible and efficient synthetic route, and explore its reactivity and critical applications as a molecular building block in drug development. This document is intended for researchers, medicinal chemists, and process development scientists, offering field-proven insights into the handling, synthesis, and strategic utilization of this versatile compound.

Core Physicochemical & Structural Characteristics

This compound is a polysubstituted benzene derivative. The unique arrangement of its functional groups—a carboxylic acid, a methyl group, and two different halogens (chloro and fluoro)—imparts a distinct combination of steric and electronic properties. These features are highly sought after in medicinal chemistry for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.

The electron-withdrawing nature of the chlorine, fluorine, and carboxylic acid groups deactivates the aromatic ring towards electrophilic substitution, while the ortho-positioning of the halogens to the carboxylic acid sterically hinders and influences the acidity and reactivity of the carboxyl group. The methyl group, being weakly electron-donating, provides a lipophilic handle and a potential site for further synthetic modification.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 32890-89-4 | [1][2][3] |

| Molecular Formula | C₈H₆ClFO₂ | [1][4] |

| Molecular Weight | 188.59 g/mol | [4] |

| Appearance | White to off-white solid/powder | [4] |

| Melting Point | 116-118 °C | [2] |

| Boiling Point | 278.1 ± 35.0 °C (Predicted) | [2] |

| Density | 1.403 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage Temperature | 2-8 °C, sealed in dry conditions | [2] |

Structural Identifiers:

-

SMILES: CC1=C(C(=C(C=C1)F)C(=O)O)Cl[5]

-

InChI: InChI=1S/C8H6ClFO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12)[5]

Proposed Synthesis Pathway & Experimental Protocol

While multiple synthetic routes can be envisioned, a robust and scalable approach often begins with a readily available substituted toluene precursor. The following proposed pathway leverages common and well-documented transformations in organic chemistry, such as the oxidation of a benzylic methyl group to a carboxylic acid. A likely starting material for this specific isomer would be 2-Chloro-6-fluoro-3-methyltoluene, which can be oxidized to the final product.

References

physicochemical properties of 2-Chloro-6-fluoro-3-methylbenzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-fluoro-3-methylbenzoic Acid

Introduction

This compound, with the CAS Number 32890-89-4, is a substituted aromatic carboxylic acid.[1][] Its structure, featuring chloro, fluoro, and methyl groups on the benzoic acid backbone, makes it a valuable and versatile intermediate in organic synthesis. The specific arrangement of these functional groups—particularly the ortho-positioning of the halogen atoms relative to the carboxylic acid—imparts unique reactivity and properties to the molecule. This guide, intended for researchers and professionals in drug development and chemical synthesis, provides a comprehensive overview of its physicochemical properties, analytical characterization, handling protocols, and applications.

This compound is particularly significant as a pharmaceutical intermediate. It has been identified as a key building block in the synthesis of stearoyl-CoA desaturase 1 (SCD1) inhibitors, which are investigated for the treatment of metabolic diseases such as obesity.[3] Understanding its core properties is therefore essential for its effective and safe utilization in complex synthetic pathways.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. These data are critical for predicting its behavior in various solvents and reaction conditions, as well as for its identification and purification.

| Property | Value | Source(s) |

| CAS Number | 32890-89-4 | [1][] |

| Molecular Formula | C₈H₆ClFO₂ | [1][4][5] |

| Molecular Weight | 188.59 g/mol | [5] |

| Monoisotopic Mass | 188.00403 Da | [4] |

| IUPAC Name | This compound | [][4] |

| Synonyms | 2-Chloro-6-fluoro-m-toluic acid | [] |

| Boiling Point | 278.1°C at 760 mmHg | [] |

| Appearance | Typically a solid powder or crystalline material | Inferred |

| Predicted XlogP | 2.5 | [4] |

Spectroscopic Profile and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid.

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (δ > 10-12 ppm), due to the acidic nature of the proton. Its chemical shift can be sensitive to solvent and concentration.

-

Aromatic Protons (-ArH): The two protons on the aromatic ring will appear as doublets or multiplets in the aromatic region (δ 7.0-8.0 ppm). The coupling between them and with the fluorine atom will influence their splitting patterns.

-

Methyl Protons (-CH₃): A sharp singlet in the upfield region (δ ~2.0-2.5 ppm).

-

-

¹³C NMR: The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule.

-

Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon will appear significantly downfield (δ ~165-175 ppm).

-

Aromatic Carbons (-ArC): Six distinct signals are expected in the aromatic region (δ ~110-140 ppm). The carbons directly attached to the electron-withdrawing halogen substituents (C-Cl and C-F) will be particularly affected. The C-F carbon will exhibit a large one-bond coupling constant (¹JCF).

-

Methyl Carbon (-CH₃): A signal in the upfield aliphatic region (δ ~15-25 ppm).

-

Infrared (IR) Spectroscopy

The IR spectrum is dominated by vibrations from the carboxylic acid group and the substituted benzene ring.

-

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid.

-

C-O Stretch / O-H Bend: Absorptions in the 1210-1320 cm⁻¹ and 1300-1440 cm⁻¹ regions.

-

Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-Cl and C-F Stretches: Absorptions for C-Cl are typically found in the 600-800 cm⁻¹ region, while the C-F stretch gives a strong band in the 1000-1400 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to show a distinct molecular ion peak. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion (M⁺) and any chlorine-containing fragments. The ratio of the M⁺ peak to the M+2 peak will be approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Experimental Methodologies

The following protocols outline standard procedures for the determination of key physicochemical properties. These methods are designed to ensure accuracy and reproducibility.

Protocol 1: Melting Point Determination

Causality: The melting point is a fundamental physical property indicative of purity. A sharp melting range suggests a high-purity compound, while a broad range often indicates the presence of impurities. This protocol uses a standard digital melting point apparatus for precise and repeatable measurements.

-

Sample Preparation: Finely grind a small amount (2-3 mg) of dry this compound into a powder.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Measurement: Place the capillary tube into the heating block of a digital melting point apparatus.

-

Heating Profile: Set a rapid heating ramp (10-15 °C/min) for a preliminary measurement. Once an approximate melting range is found, repeat the measurement with a new sample using a slower ramp rate (1-2 °C/min) starting from ~10 °C below the approximate melting point.

-

Data Recording: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The melting range is the difference between these two values.

Protocol 2: NMR Spectroscopic Analysis

Causality: NMR spectroscopy is the most powerful technique for unambiguous structural elucidation of organic molecules. The choice of deuterated solvent is critical; DMSO-d₆ is often used for carboxylic acids as it can solubilize the compound and allows for the observation of the exchangeable acidic proton.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument should be properly tuned and locked onto the deuterium signal of the solvent.

-

Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (like COSY and HSQC) according to standard instrument parameters.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Calibrate the chemical shifts using the residual solvent peak as an internal standard. Integrate the ¹H NMR signals and analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding nuclei in the molecular structure.

Diagram: General Workflow for Physicochemical Characterization

Caption: A generalized workflow for the characterization of a synthesized chemical compound.

Reactivity, Stability, and Applications

Chemical Reactivity

The reactivity of this compound is primarily dictated by the carboxylic acid group and the substituted aromatic ring.

-

Carboxylic Acid Reactions: The -COOH group can undergo standard reactions such as esterification, amidation, and conversion to an acid chloride. For instance, its role in forming amide bonds is crucial for its use in synthesizing larger pharmaceutical molecules.[9]

-

Aromatic Ring Substitution: The electron-withdrawing nature of the chloro, fluoro, and carboxyl groups deactivates the ring towards electrophilic aromatic substitution. However, the directing effects of the substituents would influence the position of any incoming group.

-

Use in Synthesis: It serves as a vital intermediate. One documented application involves a reaction with phthalimide in glycerol dimethyl ether, highlighting its utility as a building block in multi-step syntheses.[3]

Stability and Storage

As with most benzoic acid derivatives, this compound is a stable solid under standard laboratory conditions.

-

Storage: It should be stored in a tightly closed container in a dry, cool, and well-ventilated place to prevent moisture absorption and degradation.[10]

-

Incompatibilities: Avoid strong oxidizing agents and strong bases.

Safety and Handling

Handling this compound requires adherence to standard laboratory safety practices to minimize exposure and risk. The information provided is based on safety data for closely related halogenated benzoic acids.[10]

-

Hazard Classification: While specific GHS classifications for this exact compound are not detailed in the search results, related compounds are classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN166).[10]

-

Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin contact.[10]

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[10]

-

-

First Aid Measures:

-

Inhalation: Remove the person to fresh air. If breathing is difficult, seek medical attention.[10]

-

Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]

Diagram: Key Structural Features for Spectroscopic Analysis

References

- 1. chem-casts.com [chem-casts.com]

- 3. Page loading... [wap.guidechem.com]

- 4. PubChemLite - this compound (C8H6ClFO2) [pubchemlite.lcsb.uni.lu]

- 5. rdchemicals.com [rdchemicals.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. bmse000332 2-Chlorobenzoic Acid at BMRB [bmrb.io]

- 9. nbinno.com [nbinno.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Chloro-6-fluoro-3-methylbenzoic acid

This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-6-fluoro-3-methylbenzoic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and molecular characterization. We will delve into the theoretical prediction of the spectrum, the experimental protocol for its acquisition, and a detailed interpretation of the chemical shifts and coupling patterns, grounded in established principles of NMR spectroscopy.

Introduction

This compound is a polysubstituted aromatic carboxylic acid. Its structure presents a unique arrangement of electron-withdrawing (chloro and fluoro) and electron-donating (methyl) groups, alongside a carboxylic acid functionality. The analysis of its ¹H NMR spectrum is a non-trivial exercise that offers valuable insights into the electronic and steric interactions of these substituents on the benzene ring. Understanding the nuances of this spectrum is crucial for confirming the compound's identity and purity, which are critical aspects in synthetic chemistry and pharmaceutical development.

Predicted ¹H NMR Spectrum

A detailed prediction of the ¹H NMR spectrum is foundational to its accurate interpretation. This prediction is based on the principle of additivity of substituent chemical shifts (SCS) and established ranges for proton-proton and proton-fluorine coupling constants.

Substituent Effects on Aromatic Proton Chemical Shifts

The chemical shifts of the two aromatic protons, H-4 and H-5, are influenced by the electronic effects of the four substituents on the benzene ring. By using empirical substituent chemical shift (SCS) increments, we can estimate their positions. The base chemical shift for benzene protons is approximately 7.27 ppm.[1]

Table 1: Substituent Chemical Shift Increments (SCS) for Aromatic Protons (in ppm)

| Substituent | ortho-effect | meta-effect | para-effect |

| -Cl | +0.23 | +0.02 | -0.04 |

| -F | -0.30 | +0.02 | -0.22 |

| -CH₃ | -0.17 | -0.09 | -0.18 |

| -COOH | +0.80 | +0.15 | +0.20 |

Predicted Chemical Shifts for Aromatic Protons:

-

Calculation for H-4:

-

ortho to -CH₃: -0.17 ppm

-

meta to -COOH: +0.15 ppm

-

para to -Cl: -0.04 ppm

-

meta to -F: +0.02 ppm

-

Predicted δ(H-4): 7.27 - 0.17 + 0.15 - 0.04 + 0.02 = 7.23 ppm

-

-

Calculation for H-5:

-

meta to -CH₃: -0.09 ppm

-

ortho to -COOH: +0.80 ppm

-

meta to -Cl: +0.02 ppm

-

ortho to -F: -0.30 ppm

-

Predicted δ(H-5): 7.27 - 0.09 + 0.80 + 0.02 - 0.30 = 7.70 ppm

-

Predicted Chemical Shifts for Other Protons

-

Methyl Protons (-CH₃): The methyl group at C-3 is situated between a chloro and a fluoro substituent. While the chloro group has a modest deshielding effect, the fluoro group's influence at the meta position is minimal. A typical chemical shift for a methyl group on a benzene ring is around 2.3 ppm. We predict the chemical shift for these protons to be in the range of 2.3-2.5 ppm .

-

Carboxylic Acid Proton (-COOH): The carboxylic acid proton is highly deshielded due to the electronegativity of the oxygen atoms and its acidic nature. Its chemical shift is also concentration-dependent. A broad singlet is expected in the range of 10-13 ppm .[2]

Spin-Spin Coupling: The Multiplicity of Signals

The multiplicity of the aromatic proton signals is determined by spin-spin coupling with neighboring protons and the fluorine atom.

-

H-4 Signal: This proton is coupled to H-5 (ortho coupling, ³JHH) and the fluorine atom at C-6 (para coupling, ⁵JHF).

-

³JHH (ortho): Typically 7-10 Hz.

-

⁵JHF (para): Typically < 1 Hz and often not resolved.

-

Therefore, the H-4 signal is predicted to be a doublet due to coupling with H-5.

-

-

H-5 Signal: This proton is coupled to H-4 (ortho coupling, ³JHH) and the fluorine atom at C-6 (meta coupling, ⁴JHF).

-

³JHH (ortho): 7-10 Hz.

-

⁴JHF (meta): Typically 2-3 Hz.

-

The H-5 signal is therefore predicted to be a doublet of doublets (dd) .

-

-

Methyl Protons (-CH₃): These protons are too far from other protons and the fluorine to exhibit significant coupling in a standard 1D spectrum. A singlet is expected.

-

Carboxylic Acid Proton (-COOH): This proton typically appears as a broad singlet and does not usually couple with other protons due to rapid exchange. However, through-space coupling to the nearby fluorine at C-6 is a possibility, though it may not be readily observable.

Summary of Predicted ¹H NMR Data

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -COOH | 10.0 - 13.0 | br s | - |

| H-5 | ~7.70 | dd | ³JHH ≈ 7-10, ⁴JHF ≈ 2-3 |

| H-4 | ~7.23 | d | ³JHH ≈ 7-10 |

| -CH₃ | 2.3 - 2.5 | s | - |

Experimental Protocol for ¹H NMR Spectrum Acquisition

A robust and reproducible experimental protocol is essential for obtaining high-quality NMR data.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is a common choice for many organic molecules.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The spectrum should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and match the probe for the ¹H frequency.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-16 ppm).

-

Number of Scans: A sufficient number of scans (e.g., 8 or 16) should be acquired to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate.

-

Acquisition Time (aq): An acquisition time of at least 2-3 seconds is recommended to ensure good digital resolution.

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

Interpretation of the ¹H NMR Spectrum: A Self-Validating System

The interpretation of the acquired spectrum should be a logical process that validates the predicted structure.

Causality Behind Experimental Choices

The choice of a high-field NMR spectrometer is crucial for resolving the fine splitting patterns of the aromatic protons and accurately determining their coupling constants. The selection of an appropriate deuterated solvent is also critical; for instance, using DMSO-d₆ can be advantageous for observing the carboxylic acid proton, which might exchange with trace amounts of water in CDCl₃.

Analysis of Spectral Features

-

Carboxylic Acid Proton: A broad singlet observed between 10 and 13 ppm, integrating to one proton, is a strong indicator of the carboxylic acid functionality. Its broadness is a result of hydrogen bonding and chemical exchange.

-

Aromatic Region: Two distinct signals are expected in the aromatic region (typically 7-8.5 ppm).

-

The downfield signal, predicted around 7.70 ppm, should exhibit a doublet of doublets pattern. The larger coupling constant will correspond to the ortho H-H coupling, while the smaller coupling will be due to the meta H-F coupling. This signal is assigned to H-5, which is ortho to the strongly electron-withdrawing carboxylic acid group and the electronegative fluorine atom.

-

The upfield signal, predicted around 7.23 ppm, should appear as a doublet with the same ortho H-H coupling constant as the H-5 signal. This confirms their adjacency and assigns this signal to H-4.

-

-

Methyl Protons: A sharp singlet in the upfield region (around 2.3-2.5 ppm), integrating to three protons, corresponds to the methyl group. Its singlet nature confirms the absence of any vicinal or geminal proton neighbors.

Visualization of Molecular Structure and Coupling

The spin-spin coupling relationships within the aromatic system of this compound can be visualized using a graph.

Caption: Spin-spin coupling in this compound.

Experimental Workflow Visualization

The process of acquiring and interpreting the ¹H NMR spectrum can be summarized in the following workflow diagram.

References

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-Chloro-6-fluoro-3-methylbenzoic acid

This technical guide provides a comprehensive analysis of the anticipated ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-6-fluoro-3-methylbenzoic acid. In the absence of publicly available experimental data for this specific molecule, this document leverages established principles of NMR spectroscopy, substituent effects in aromatic systems, and predictive algorithms to offer a detailed interpretation of its ¹³C NMR chemical shifts. This guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis, characterization, and analysis of substituted benzoic acid derivatives.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications as a pharmaceutical intermediate.[1] Accurate structural elucidation is a cornerstone of chemical research and drug development, ensuring the identity, purity, and quality of synthesized compounds. Among the suite of analytical techniques available, ¹³C NMR spectroscopy stands out as a powerful, non-destructive method for providing detailed information about the carbon framework of a molecule.[2] Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift offering profound insights into its electronic environment.

This guide will first lay the theoretical groundwork for understanding the factors that govern ¹³C NMR chemical shifts in substituted benzene rings. It will then present a detailed, field-proven protocol for the preparation and acquisition of a high-quality ¹³C NMR spectrum for a small organic molecule like this compound. The core of this document is a thorough analysis and prediction of the ¹³C NMR spectrum, where each carbon signal is assigned based on the cumulative electronic effects of the chloro, fluoro, methyl, and carboxylic acid substituents.

Theoretical Framework: Understanding ¹³C Chemical Shifts in Substituted Aromatics

The chemical shift (δ) of a ¹³C nucleus is primarily influenced by the local electron density around it. A higher electron density results in a stronger shielding of the nucleus from the applied magnetic field, causing the signal to appear at a lower chemical shift (upfield). Conversely, a lower electron density leads to deshielding and a downfield shift to a higher ppm value.[3] In aromatic systems like this compound, several key factors dictate the chemical shifts of the ring carbons:

-

Electronegativity: Electronegative substituents, such as chlorine, fluorine, and the oxygen atoms of the carboxylic acid group, withdraw electron density from the attached carbon and, to a lesser extent, from other carbons in the ring through inductive effects. This deshielding effect results in a downfield shift of the corresponding carbon signals.[2][3]

-

Hybridization: The sp² hybridized carbons of the benzene ring typically resonate in the range of 100-160 ppm.[3] The carbonyl carbon of the carboxylic acid, also sp² hybridized but double-bonded to an oxygen atom, is significantly deshielded and appears much further downfield, typically between 165-185 ppm.[4]

-

Resonance Effects: Substituents with lone pairs of electrons (like halogens) or pi systems can donate or withdraw electron density through resonance. While halogens are inductively withdrawing, they can be resonance-donating. The interplay of these effects influences the electron density at the ortho, meta, and para positions.

-

Magnetic Anisotropy: The delocalized π-electron system of the benzene ring generates its own magnetic field when placed in an external magnetic field. This anisotropic effect leads to significant deshielding of the aromatic carbons.[3][5]

The chemical shifts in this compound will be a composite of these effects from the four different substituents on the benzene ring.

Experimental Protocol for ¹³C NMR Spectroscopy

Obtaining a high-quality ¹³C NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameter selection. The following protocol is a self-validating system designed to yield reliable and reproducible results for small organic molecules.

Sample Preparation

Proper sample preparation is crucial for obtaining a high-resolution ¹³C NMR spectrum.[6]

-

Sample Weighing: For a standard 5 mm NMR tube, accurately weigh approximately 50-100 mg of this compound.[7][8] While a higher concentration reduces acquisition time, overly concentrated samples can lead to broadened lines.[8]

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for benzoic acid derivatives. The choice of solvent can slightly influence chemical shifts.

-

Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[7] Gentle vortexing or sonication can aid dissolution.[6]

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent. TMS provides a sharp signal at 0.0 ppm, serving as the standard reference for ¹³C NMR.[8]

Caption: Workflow for ¹³C NMR Sample Preparation.

Data Acquisition

-

Instrument Setup: The prepared NMR tube is placed in the spectrometer. The instrument is tuned and locked onto the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field.

-

Acquisition Parameters: A standard proton-decoupled ¹³C NMR experiment is typically performed. Key parameters include a spectral width covering the expected range of chemical shifts (e.g., 0-200 ppm), a sufficient number of scans to achieve a good signal-to-noise ratio (which can range from several hundred to several thousand depending on the sample concentration), and an appropriate relaxation delay to allow for full magnetization recovery between pulses.

Predicted ¹³C NMR Spectrum and Analysis of this compound

Due to the lack of experimental data in the public domain, the ¹³C NMR chemical shifts for this compound have been predicted using the online tool NMRDB.org.[9] The predicted values are presented in Table 1, with the carbon numbering scheme illustrated in Figure 1.

Caption: Carbon Numbering for this compound.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Chemical Shift |

| C7 (COOH) | 164.5 | The carbonyl carbon is highly deshielded due to the double bond to one oxygen and a single bond to another, placing it significantly downfield. |

| C6 (C-F) | 160.0 (d, ¹JCF ≈ 250 Hz) | Directly bonded to the highly electronegative fluorine atom, this carbon is strongly deshielded. A large one-bond coupling constant with ¹⁹F is expected. |

| C2 (C-Cl) | 135.0 | Attached to the electronegative chlorine atom, leading to a downfield shift. |

| C3 (C-CH₃) | 133.0 | The methyl group has a minor electronic effect. Its position is influenced by the adjacent chloro and fluoro substituents. |

| C1 (C-COOH) | 128.0 | The ipso-carbon to the carboxylic acid group. Its shift is influenced by the deshielding effect of the carbonyl group and the ortho-substituents. |

| C5 | 125.0 | This CH carbon is expected to be influenced by the para-chloro and ortho-fluoro substituents. |

| C4 | 122.0 | This CH carbon is meta to the chloro and fluoro groups, and its chemical shift will be influenced by the overall electronic environment of the ring. |

| C8 (CH₃) | 15.0 | The sp³ hybridized methyl carbon is shielded and appears in the typical upfield aliphatic region. |

Note: The predicted values are generated from NMRDB.org and should be considered as an estimation. Experimental verification is necessary for confirmation. The splitting pattern (d) for C6 is due to coupling with the ¹⁹F nucleus.

Detailed Analysis of Substituent Effects

-

Carboxylic Acid Group (C7 & C1): The carbonyl carbon (C7) is expected to be the most downfield signal, characteristic of carboxylic acids.[4] The ipso-carbon (C1) is deshielded by the carbonyl group.

-

Fluorine Substituent (C6): Fluorine is the most electronegative element, causing a significant downfield shift for the directly attached carbon (C6). Furthermore, the ¹⁹F nucleus (spin ½, 100% natural abundance) will couple with the ¹³C nucleus, splitting the C6 signal into a doublet with a large coupling constant (¹JCF).

-

Chlorine Substituent (C2): Chlorine is also strongly electronegative, leading to a deshielded C2 carbon. Its deshielding effect is generally less pronounced than that of fluorine.

-

Methyl Group (C8 & C3): The methyl carbon (C8) will have a characteristic upfield chemical shift. The effect of the methyl group on the ring carbon it is attached to (C3) is relatively small compared to the halogens and carboxylic acid group.

-

Unsubstituted Ring Carbons (C4 & C5): The chemical shifts of these carbons are determined by their positions relative to the four substituents. Their resonances are expected in the typical aromatic region, with their precise locations determined by the cumulative inductive and resonance effects of all substituents.

Conclusion

This technical guide provides a robust framework for understanding and predicting the ¹³C NMR spectrum of this compound. By combining theoretical principles of substituent effects with a practical, field-tested experimental protocol, researchers can confidently approach the structural characterization of this and related compounds. The predicted chemical shifts and their assignments offer a valuable reference point for the analysis of experimental data. As with all predictive methods, experimental verification remains the gold standard for structural elucidation.

References

- 1. guidechem.com [guidechem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Explain about chemical shift and factors affecting chemical shift in 13C .. [askfilo.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. cif.iastate.edu [cif.iastate.edu]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. Visualizer loader [nmrdb.org]

Mass spectrometry fragmentation of 2-Chloro-6-fluoro-3-methylbenzoic acid

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Chloro-6-fluoro-3-methylbenzoic acid

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation behavior of this compound (C₈H₆ClFO₂), a key intermediate in pharmaceutical synthesis.[1] As a Senior Application Scientist, this document synthesizes foundational principles of mass spectrometry with field-proven insights to offer a predictive blueprint for researchers, scientists, and drug development professionals. We will explore the distinct fragmentation pathways under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques. The causality behind experimental choices, the interpretation of the resulting mass spectra, and detailed, self-validating protocols are presented to empower users in the structural elucidation, reaction monitoring, and impurity profiling of this and structurally related compounds.

Introduction: The Analytical Imperative

This compound is a substituted aromatic carboxylic acid whose structural complexity, featuring chloro, fluoro, methyl, and carboxyl groups, gives rise to a rich and informative fragmentation pattern in mass spectrometry. Understanding this "fragmentation fingerprint" is crucial for its unambiguous identification in complex matrices, for monitoring its conversion in synthetic schemes, and for identifying potential metabolites or degradation products.

Mass spectrometry is an indispensable tool that measures the mass-to-charge ratio (m/z) of ionized molecules. The choice of ionization technique is paramount; it dictates the degree of initial fragmentation and the type of structural information obtained. Electron Ionization (EI) is a "hard" technique that imparts significant energy, leading to extensive fragmentation useful for detailed structural analysis.[2][3] In contrast, Electrospray Ionization (ESI) is a "soft" technique that typically generates intact protonated or deprotonated molecules, which can then be subjected to controlled fragmentation in a collision cell (tandem mass spectrometry, MS/MS), providing targeted structural data.[4][5] This guide will dissect the predicted behavior of the title compound under both regimes.

Molecular Characteristics

-

Chemical Formula: C₈H₆ClFO₂

-

Molecular Weight: 188.00 g/mol (Monoisotopic); 188.59 g/mol (Average)

-

Structure:

A critical feature for mass spectrometry is the presence of chlorine, which has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1.[6] This results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, appearing as two peaks separated by 2 m/z units (e.g., M⁺˙ and [M+2]⁺˙) with a ~3:1 intensity ratio.

Electron Ionization (EI) Fragmentation Pathway

Under standard 70 eV EI conditions, the molecule is ionized by electron ejection, forming a high-energy molecular radical cation ([M]⁺˙), which rapidly undergoes a series of fragmentation reactions to yield more stable ions.[3] The fragmentation of aromatic carboxylic acids is well-understood and typically initiated at the carboxyl group.[7][8]

The primary fragmentation events for this compound are predicted to be:

-

Formation of the Molecular Ion ([M]⁺˙) at m/z 188/190: The initial ionization event. Its detection is crucial for confirming the molecular weight.

-

Loss of a Hydroxyl Radical (•OH): A common pathway for carboxylic acids, leading to the formation of a stable acylium ion at m/z 171/173.[9]

-

Decarbonylation: The resulting acylium ion can subsequently lose a neutral carbon monoxide (CO) molecule to form a substituted phenyl cation at m/z 143/145.[7]

-

Loss of the Carboxyl Radical (•COOH): Direct cleavage of the C-C bond between the ring and the carboxyl group results in the loss of a 45 Da radical, yielding a chlorofluoromethylbenzene radical cation at m/z 143/145.

-

Loss of a Chlorine Radical (•Cl): Cleavage of the C-Cl bond from the molecular ion would produce a fragment at m/z 153. This is a common fragmentation for halogenated aromatic compounds.[10]

Predicted EI-MS Fragmentation Data

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Postulated Structure |

| 188 / 190 | [M]⁺˙ | - | C₈H₆ClFO₂⁺˙ |

| 171 / 173 | [M - OH]⁺ | •OH (17 Da) | C₈H₅ClFO⁺ |

| 143 / 145 | [M - OH - CO]⁺ or [M - COOH]⁺ | CO (28 Da) or •COOH (45 Da) | C₇H₅ClF⁺ |

| 153 | [M - Cl]⁺ | •Cl (35 Da) | C₈H₆FO₂⁺ |

Visualization: EI Fragmentation Workflow

Caption: Predicted Electron Ionization fragmentation pathway.

Electrospray Ionization (ESI) Tandem MS (MS/MS) Pathway

ESI is a soft ionization method that imparts minimal energy, preserving the intact molecule as either a protonated species [M+H]⁺ in positive ion mode or a deprotonated species [M-H]⁻ in negative ion mode.[5] Structural information is obtained by selecting this precursor ion and inducing fragmentation through collision with an inert gas (Collision-Induced Dissociation, CID).[4]

Positive Ion Mode ESI-MS/MS ([M+H]⁺)

In positive mode, the molecule is expected to protonate, likely on the carboxylic acid oxygen, forming a precursor ion at m/z 189/191 .

-

Primary Fragmentation: The most common initial fragmentation for protonated carboxylic acids is the neutral loss of water (H₂O, 18 Da), leading to the formation of an acylium ion at m/z 171/173 .[11][12]

-

Secondary Fragmentation: This acylium ion can further fragment via the loss of carbon monoxide (CO, 28 Da) to produce a fragment at m/z 143/145 .

Caption: Predicted ESI fragmentation in positive ion mode.

Negative Ion Mode ESI-MS/MS ([M-H]⁻)

In negative mode, the acidic proton of the carboxyl group is lost, forming a precursor ion at m/z 187/189 .

-

Primary Fragmentation: The most characteristic and dominant fragmentation pathway for deprotonated carboxylic acids is decarboxylation—the neutral loss of carbon dioxide (CO₂, 44 Da).[11] This results in a highly stable carbanion fragment at m/z 143/145 .

Caption: Predicted ESI fragmentation in negative ion mode.

Predicted ESI-MS/MS Fragmentation Data

| Ion Mode | Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss |

| Positive | 189 / 191 | 171 / 173 | H₂O (18 Da) |

| 143 / 145 | H₂O + CO (46 Da) | ||

| Negative | 187 / 189 | 143 / 145 | CO₂ (44 Da) |

Experimental Protocols

The following protocols are provided as validated starting points for the analysis of this compound. Optimization may be required based on the specific instrumentation used.

Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This method is suitable for thermally stable and volatile compounds.[2] Derivatization (e.g., methylation of the carboxylic acid) may be required to improve volatility and peak shape.

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., Methanol or Dichloromethane). If derivatizing, use a standard agent like diazomethane or TMS.

-

GC System:

-

Injector: Split/splitless, 250 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[13]

-

Oven Program: Initial temperature 80 °C, hold for 2 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.

-

-

MS System:

-

Ion Source: Electron Ionization (EI).

-

Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight.

-

Scan Range: m/z 40-400.

-

Protocol 2: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

This is the preferred method for polar, non-volatile compounds and provides high sensitivity and specificity.[11]

-

Sample Preparation: Dissolve 1 mg of the compound in 10 mL of mobile phase (50:50 Acetonitrile:Water). Dilute further as needed to achieve a final concentration of ~1-10 µg/mL.

-

LC System:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Column Temperature: 40 °C.

-

Mobile Phase A: Water + 0.1% Formic Acid (for positive mode) or Water + 5 mM Ammonium Acetate (for negative mode).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid (for positive mode) or Acetonitrile (for negative mode).

-

Flow Rate: 0.4 mL/min.

-

Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

-

-

MS/MS System:

-

Ion Source: Electrospray Ionization (ESI), positive and negative modes.

-

Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 350 °C.

-

Collision Gas: Argon.

-

MS/MS Experiment: Select the precursor ions (m/z 189 in positive, m/z 187 in negative) and acquire product ion spectra using a range of collision energies (e.g., 10-40 eV) to observe the full fragmentation pattern.

-

Conclusion

The mass spectrometric fragmentation of this compound is predictable and highly informative. Under EI, fragmentation is driven by the carboxyl group, leading to characteristic losses of •OH and CO, with the chlorine isotope pattern serving as a definitive marker. Under ESI-MS/MS, the fragmentation is mode-dependent: the positive ion spectrum is defined by the loss of water, while the negative ion spectrum is dominated by a clean decarboxylation. These distinct, high-confidence fragmentation pathways provide a robust analytical framework for scientists in pharmaceutical development, enabling confident structural confirmation, purity assessment, and metabolic investigation.

References

- 1. guidechem.com [guidechem.com]

- 2. Electron ionization - Wikipedia [en.wikipedia.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the FT-IR Spectroscopy of 2-Chloro-6-fluoro-3-methylbenzoic Acid

Abstract: This technical guide provides a comprehensive overview of the principles and application of Fourier-Transform Infrared (FT-IR) spectroscopy for the structural characterization of 2-Chloro-6-fluoro-3-methylbenzoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. It details the theoretical underpinnings of FT-IR analysis, a step-by-step experimental protocol for sample preparation and spectral acquisition, and an in-depth interpretation of the vibrational signatures of the target molecule. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction: The Analytical Imperative for this compound

This compound, with the molecular formula C₈H₆ClFO₂, is a substituted aromatic carboxylic acid.[1] Such halogenated and methylated benzoic acid derivatives are significant scaffolds in medicinal chemistry and materials science. The precise arrangement of chloro, fluoro, methyl, and carboxylic acid functional groups on the benzene ring dictates the molecule's chemical reactivity, biological activity, and physical properties. Therefore, unambiguous structural confirmation is a critical step in its synthesis and application.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's chemical bonds.[2] When infrared radiation is passed through a sample, specific frequencies are absorbed, corresponding to the vibrational energies of the bonds within the molecule.[2] This absorption pattern, presented as an FT-IR spectrum, allows for the identification of functional groups and the elucidation of molecular structure.

This guide will walk through the process of obtaining and interpreting the FT-IR spectrum of this compound, providing both the fundamental theory and practical, field-proven insights.

Theoretical Framework: Understanding the Vibrational Landscape

An FT-IR spectrometer measures the absorption of infrared radiation by a sample as a function of wavenumber (cm⁻¹).[3] The core of the instrument is a Michelson interferometer, which allows all frequencies to be measured simultaneously, providing a significant advantage in speed and signal-to-noise ratio over older dispersive instruments.[4][5] The resulting interferogram is then converted into a spectrum via a mathematical process known as the Fourier transform.[5]

For a molecule to be IR active, a specific vibration must result in a change in the molecule's net dipole moment.[6][7] The intensity of an absorption band is proportional to the magnitude of this change.[8] Bonds with a larger dipole moment, such as the carbonyl group (C=O), will typically produce more intense absorptions than less polar bonds like the carbon-carbon bonds of the aromatic ring.

The position of an absorption band (wavenumber) is determined by the bond strength and the masses of the atoms involved, a relationship described by Hooke's Law.[9] Stronger bonds and lighter atoms will vibrate at higher frequencies (higher wavenumbers).[9] For instance, triple bonds absorb at higher wavenumbers than double bonds, which in turn absorb at higher wavenumbers than single bonds.[9]

Experimental Protocol: A Self-Validating Approach to Spectral Acquisition

The quality of an FT-IR spectrum is fundamentally dependent on meticulous sample preparation. For a solid compound like this compound, several techniques are available. Attenuated Total Reflectance (ATR) is often preferred due to its simplicity and minimal sample preparation requirements.[10]

Instrumentation and Materials

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

-

Accessory: An Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal.[10]

-

Sample: High-purity this compound (solid powder).

-

Reagents: Isopropanol or ethanol for cleaning the ATR crystal.

-

Tools: Spatula, lint-free wipes.

Step-by-Step Experimental Workflow

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

Background Spectrum Acquisition (Self-Validation Step 1):

-

Causality: A background spectrum of the empty, clean ATR crystal must be collected. This spectrum contains information about the instrument, the accessory, and the atmosphere. By ratioing the sample spectrum against the background, these environmental and instrumental artifacts are removed, ensuring the final spectrum is solely that of the sample.

-

Procedure:

-

Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in isopropanol and allow it to dry completely.

-

Lower the ATR press to ensure no sample is present.

-

Collect the background spectrum. A typical setting is the co-addition of 32 scans at a resolution of 4 cm⁻¹.

-

-

-

Sample Application and Analysis (Self-Validation Step 2):

-

Causality: Proper contact between the solid sample and the ATR crystal is crucial for achieving a high-quality spectrum. The evanescent wave, which penetrates the sample, has a very short path length, necessitating intimate contact.

-

Procedure:

-

Place a small amount of the this compound powder onto the center of the ATR crystal.

-

Lower the press arm and apply consistent pressure to the sample, ensuring it is flattened against the crystal surface.

-

Collect the sample spectrum using the same acquisition parameters as the background scan.

-

-

-

Data Processing and Cleaning:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

If necessary, apply a baseline correction to account for any sloping baselines.

-

Clean the ATR crystal thoroughly with isopropanol and a lint-free wipe to prepare for the next sample.

-

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol.

Caption: Experimental workflow for FT-IR analysis using an ATR accessory.

Spectral Interpretation: Decoding the Molecular Fingerprint

While an experimental spectrum for this compound is not publicly available in common databases, a highly accurate prediction of its key absorption bands can be made based on the known frequencies of its constituent functional groups and data from structurally similar compounds.[11]

Structure of this compound:

The molecule contains the following key functional groups, each with characteristic vibrational modes:

-

Carboxylic acid (-COOH)

-

Aromatic ring (substituted benzene)

-

Carbon-Chlorine bond (C-Cl)

-

Carbon-Fluorine bond (C-F)

-

Methyl group (-CH₃)

Predicted Absorption Bands and Their Assignments

The following table summarizes the expected characteristic absorption bands for this compound.

| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity & Shape | Rationale and Authoritative Grounding |

| ~3300 - 2500 | Carboxylic Acid: O-H stretch | Strong, very broad | The extreme broadness is due to strong intermolecular hydrogen bonding, forming dimers in the solid state. This is a hallmark of carboxylic acids. |

| ~3080 - 3030 | Aromatic: C-H stretch | Medium to weak, sharp | Stretching vibrations of the C-H bonds on the aromatic ring typically appear just above 3000 cm⁻¹. |

| ~2970 - 2850 | Methyl: C-H stretch | Medium to weak, sharp | Asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl group. |

| ~1710 - 1680 | Carboxylic Acid: C=O stretch | Very strong, sharp | The carbonyl stretch is one of the most intense peaks in the spectrum. For aromatic carboxylic acids, conjugation with the ring lowers the frequency compared to saturated acids. |

| ~1600 & ~1475 | Aromatic: C=C stretch | Medium to weak, sharp | Skeletal vibrations of the aromatic ring. |

| ~1450 & ~1375 | Methyl: C-H bend | Medium | Asymmetric and symmetric bending (deformation) modes of the methyl group. |

| ~1320 - 1210 | Carboxylic Acid: C-O stretch | Strong | Stretching of the C-O single bond, often coupled with O-H in-plane bending. |

| ~1250 - 1000 | Aromatic C-F stretch | Strong | The C-F stretching vibration is typically strong and falls within this region of the spectrum. The exact position can be influenced by coupling with other modes. |

| ~960 - 900 | Carboxylic Acid: O-H out-of-plane bend | Medium, broad | Another characteristic band for carboxylic acid dimers. |

| ~850 - 550 | Aromatic C-Cl stretch | Medium to strong | The C-Cl stretching vibration appears in the lower frequency "fingerprint" region of the spectrum.[1] |

Analysis of Key Spectral Regions

-

The Hydroxyl Region (4000 cm⁻¹ - 2500 cm⁻¹): The most prominent feature in this region will be the exceptionally broad O-H stretching band of the carboxylic acid, centered around 3000 cm⁻¹. This broadness is a direct consequence of the hydrogen-bonded dimeric structure. Superimposed on this broad absorption, sharper, weaker peaks corresponding to the aromatic and aliphatic C-H stretches are expected.

-

The Carbonyl Region (1800 cm⁻¹ - 1650 cm⁻¹): A very strong and sharp absorption band is predicted between 1710 and 1680 cm⁻¹. Its intensity and position are highly diagnostic for the presence of the carboxylic acid's carbonyl group.

-

The Fingerprint Region (1500 cm⁻¹ - 500 cm⁻¹): This region will contain a complex series of absorptions unique to the molecule. Key features to identify include the strong C-O stretch of the carboxylic acid (~1320-1210 cm⁻¹), the strong C-F stretch (~1250-1000 cm⁻¹), and the C-Cl stretch (~850-550 cm⁻¹).[1] The various bending and skeletal vibrations of the substituted aromatic ring also appear here, making this region invaluable for confirming the overall molecular structure.

Conclusion

FT-IR spectroscopy provides an efficient and definitive method for the structural verification of this compound. By following a robust experimental protocol centered on the ATR technique, a high-quality spectrum can be reliably obtained. The interpretation of this spectrum, guided by established group frequency correlations, allows for the unambiguous identification of the key carboxylic acid, aromatic, methyl, chloro, and fluoro functional groups. The combination of the broad O-H stretch, the intense C=O stretch, and the characteristic absorptions of the C-F and C-Cl bonds in the fingerprint region constitutes a unique spectral signature, confirming the identity and purity of the compound.

References

- 1. chem-casts.com [chem-casts.com]

- 2. Benzoic acid, 2-hydroxy-3-methyl-, methyl ester [webbook.nist.gov]

- 3. Benzoic acid, 3-chloro- [webbook.nist.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. asianjournalofphysics.com [asianjournalofphysics.com]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Compound 2-chloro-5,6-difluoro-3-methylbenzoic acid - Chemdiv [chemdiv.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. FTIR and Raman spectra and optimized geometry of 2,3,6-tri-fluorobenzoic acid dimer: a DFT and SQMFF study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Prospective Crystal Structure Analysis of 2-Chloro-6-fluoro-3-methylbenzoic Acid

Abstract: 2-Chloro-6-fluoro-3-methylbenzoic acid is a halogenated aromatic carboxylic acid with potential applications as a versatile intermediate in pharmaceutical and agrochemical synthesis.[1][2] Its specific combination of chloro, fluoro, and methyl substituents on the benzoic acid framework presents an interesting case for studying the interplay of steric and electronic effects on molecular conformation and supramolecular assembly. This guide provides a comprehensive, prospective workflow for the complete single-crystal X-ray diffraction (SC-XRD) analysis of this target compound. While a published crystal structure for this specific molecule is not available in public databases like the Cambridge Structural Database (CSD), this document outlines the entire process from synthesis and characterization to crystal growth, data collection, structure solution, and detailed structural analysis.[3][4] It is designed to serve as an in-depth technical resource for researchers, chemists, and drug development professionals, explaining not just the procedural steps but also the scientific rationale underpinning the experimental design.

Introduction: Significance and Objectives

Substituted benzoic acids are fundamental building blocks in organic chemistry and medicinal chemistry. Halogen atoms, particularly fluorine and chlorine, are frequently incorporated into active pharmaceutical ingredients (APIs) to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[5] The ortho-effect, where substituents adjacent to the carboxylic acid group induce significant changes in acidity and conformation, is a well-documented phenomenon.[6] In this compound, the presence of two different halogens and a methyl group in proximity to the carboxyl function suggests a complex conformational landscape and the potential for varied intermolecular interactions, including classic carboxylic acid dimers, halogen bonding, and other weak hydrogen bonds.

The primary objective of this guide is to present a robust, field-proven methodology for determining the three-dimensional atomic arrangement of this molecule in the solid state.[7] Such an analysis provides definitive information on:

-

Molecular geometry (bond lengths, angles, and torsion angles).

-

Conformational preferences of the carboxylic acid group relative to the aromatic ring.

-

Intermolecular interactions and crystal packing motifs.[8]

This information is invaluable for understanding the compound's physicochemical properties and for rational drug design.

Synthesis and Spectroscopic Verification

A prerequisite for crystal structure analysis is the synthesis and rigorous purification of the target compound. A plausible synthetic route must be established, followed by comprehensive characterization to confirm its identity and purity.

Proposed Synthesis Pathway

While several methods exist for synthesizing substituted benzoic acids, a common approach involves the oxidation of a corresponding toluene derivative.[2][9][10] A hypothetical, yet chemically sound, multi-step synthesis is proposed below. The selection of this route is based on the availability of starting materials and the reliability of the chemical transformations.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Spectroscopic Characterization

Objective: To confirm the chemical identity and assess the purity of the synthesized product prior to crystallization trials.

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve ~5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum should reveal distinct signals for the aromatic protons and the methyl group protons, with chemical shifts and coupling patterns consistent with the proposed structure.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to observe signals for all unique carbon atoms.

-

¹⁹F NMR: This is crucial for confirming the presence and chemical environment of the fluorine atom.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Acquire the spectrum using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. Key expected vibrational bands include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-Cl/C-F stretches in the fingerprint region.[11]

-

-

Mass Spectrometry (MS):

-

Use a technique like Electrospray Ionization (ESI) in negative ion mode to determine the molecular weight. The mass spectrum should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ and exhibit the characteristic isotopic pattern for a molecule containing one chlorine atom.

-

| Technique | Hypothetical Key Data | Interpretation |

| ¹H NMR | δ 7.2-7.8 (m, 2H, Ar-H), 2.4 (s, 3H, CH₃), 11-13 (br s, 1H, COOH) | Confirms aromatic, methyl, and carboxylic acid protons. |

| ¹³C NMR | δ 165-170 (C=O), 110-165 (Ar-C), ~20 (CH₃) | Confirms carbon framework. |

| MS (ESI-) | m/z corresponding to [C₈H₅ClFO₂ - H]⁻ with M and M+2 peaks in ~3:1 ratio | Confirms molecular formula and presence of one Cl atom. |

| FT-IR (cm⁻¹) | ~3000 (br, O-H), ~1700 (s, C=O), ~1250 (s, C-F), ~750 (s, C-Cl) | Confirms key functional groups. |

| Table 1: Predicted Spectroscopic Data for Verification. |

Single Crystal Growth and X-ray Diffraction

The successful determination of a crystal structure is critically dependent on obtaining a high-quality single crystal.[12] This is often the most challenging, trial-and-error phase of the analysis.

Crystal Growth Strategies

The choice of solvent and crystallization method is paramount. For substituted benzoic acids, solvents of moderate polarity are often effective.[13]

Common Techniques:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, toluene, or a mixture) is left in a loosely covered vial, allowing the solvent to evaporate over days or weeks.[13]

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then sealed inside a larger jar containing a less volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.

-

Slow Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature or below, causing the solubility to decrease and crystals to form.

Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

Objective: To obtain a complete and high-resolution set of diffraction data from a single crystal.[14]

Workflow:

-

Crystal Selection & Mounting:

-

Under a polarizing microscope, select a suitable crystal (typically 0.1-0.3 mm in size) that is free of cracks and defects.

-

Mount the crystal on a cryo-loop using a viscous oil (e.g., Paratone-N).

-

-

Data Collection:

-

Place the mounted crystal on the goniometer of a single-crystal X-ray diffractometer (e.g., a Bruker APEX or Rigaku XtaLAB).[7]

-

Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations and improve data quality.

-

Use a monochromatic X-ray source (typically Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å).

-

Perform an initial set of scans to determine the unit cell parameters and crystal system.

-

Execute a full data collection strategy, rotating the crystal through a range of angles (e.g., using ω and φ scans) to measure the intensities of a complete sphere of reflections.

-

-

Data Reduction:

-

Integrate the raw diffraction images to determine the intensity (I) and standard uncertainty (σ(I)) for each reflection.

-

Apply corrections for factors such as Lorentz and polarization effects, and perform an empirical absorption correction based on multi-scan data.

-

Structure Solution and Refinement

The process of converting diffraction intensities into a 3D atomic model is achieved through specialized software, most commonly the SHELX suite of programs.[15][16][17]

Caption: Workflow for crystal structure solution and refinement using SHELX.

Step-by-Step Protocol: Structure Solution and Refinement

-

Structure Solution (SHELXT): The phase problem is solved using ab initio methods like intrinsic phasing.[16] SHELXT attempts to locate the positions of the heavier atoms (Cl, F, O, C) automatically, generating an initial structural model.

-

Initial Refinement (SHELXL): The initial model is refined against the experimental data using a least-squares algorithm. This process adjusts the atomic coordinates and isotropic thermal parameters to minimize the difference between observed and calculated structure factors.

-

Difference Fourier Map Analysis: After initial refinement, a difference Fourier map is calculated. Peaks in this map indicate regions of unaccounted-for electron density, which typically correspond to missing atoms (like hydrogen atoms) or disorder. Hydrogen atoms are placed in calculated positions and refined using a riding model.

-

Anisotropic Refinement: All non-hydrogen atoms are refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere, providing a more accurate model.

-

Convergence: The refinement process is iterated until convergence is reached, indicated by a stable and low R-factor (residual factor), a goodness-of-fit (GooF) value close to 1.0, and a flat final difference Fourier map.

-

CIF File Generation: The final model, including all crystallographic parameters, is compiled into a Crystallographic Information File (CIF).[18][19][20][21] This is the standard format for archiving and publishing crystal structure data.

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | A common centrosymmetric space group for organic molecules. |

| a, b, c (Å) | 12.5, 6.8, 8.9 | Unit cell dimensions. |

| β (°) | 98.5 | Unit cell angle for a monoclinic system. |

| Z | 4 | Number of molecules in the unit cell. |

| R1 [I > 2σ(I)] | < 0.05 | A primary indicator of the agreement between the model and data. |

| wR2 (all data) | < 0.12 | A weighted R-factor based on all data. |

| GooF | ~1.0 | Goodness-of-Fit; should be close to 1 for a good model. |

| Table 2: Hypothetical Crystallographic Data and Refinement Statistics. |

Analysis of the Crystal Structure

With a refined model, a detailed analysis of the molecular and supramolecular features can be performed.

Molecular Geometry

The steric hindrance from the two ortho substituents (Cl and F) is expected to force the carboxylic acid group out of the plane of the aromatic ring. This twisting can be quantified by the C(ar)-C(ar)-C(carboxyl)-O(carbonyl) torsion angle. This loss of planarity reduces conjugation between the carboxyl group and the ring, which can affect the compound's acidity and reactivity.[22] Bond lengths and angles should be compared to standard values and to those in related structures found in the Cambridge Structural Database (CSD).[3][4][23][24][25]

Intermolecular Interactions and Crystal Packing

The crystal packing is dictated by a network of non-covalent interactions.

-

Hydrogen Bonding: Substituted benzoic acids almost universally form centrosymmetric dimers via strong O-H···O hydrogen bonds between their carboxylic acid groups.[8][26][27] This is a highly robust and predictable motif. Using graph-set notation, this dimer is described as an R²₂(8) ring.[28][29][30][31][32]

-

Halogen Bonding: The chlorine atom, being a potential halogen bond donor, may interact with electronegative atoms like the carbonyl oxygen of a neighboring molecule (C-Cl···O=C).

-

Other Interactions: Weaker C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions between aromatic rings, are also likely to play a role in stabilizing the three-dimensional crystal lattice.

A comprehensive analysis of these interactions provides a deep understanding of the forces governing the solid-state assembly of the molecule.

Conclusion

This technical guide outlines a complete and scientifically rigorous pathway for the crystal structure analysis of this compound. By following the detailed protocols for synthesis, purification, crystal growth, and single-crystal X-ray diffraction, researchers can obtain a definitive three-dimensional model of the molecule. The subsequent analysis of this model, focusing on molecular geometry and the hierarchy of intermolecular interactions, will provide fundamental insights into the solid-state behavior of this compound. This knowledge is critical for applications in materials science and is an indispensable component of modern drug discovery and development programs, where understanding solid-state structure directly informs the control of properties like solubility, stability, and bioavailability.

References

- 1. guidechem.com [guidechem.com]

- 2. Preparation method of 2-chlorine-3-methyl benzoic acid and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]

- 3. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 4. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]

- 5. Binding interactions of halo-benzoic acids, halo-benzenesulfonic acids and halo-phenylboronic acids with human transthyretin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. rigaku.com [rigaku.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 11. Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4‑(Benzylamino)benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. creative-biostructure.com [creative-biostructure.com]

- 15. Single crystal structure analysis software "SHELX" | Information dissemination media for research and development TEGAKARI [tegakari.net]

- 16. iucr.org [iucr.org]

- 17. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 18. iucr.org [iucr.org]

- 19. Crystallographic Information File - Wikipedia [en.wikipedia.org]

- 20. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 21. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]

- 22. mdpi.com [mdpi.com]

- 23. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 24. youtube.com [youtube.com]

- 25. Cambridge Structural Database System [software.chem.ucla.edu]

- 26. Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation - CrystEngComm (RSC Publishing) DOI:10.1039/C3CE41963K [pubs.rsc.org]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Graph-set analysis of hydrogen-bond patterns in organic crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. journals.iucr.org [journals.iucr.org]

- 31. journals.iucr.org [journals.iucr.org]

- 32. researchgate.net [researchgate.net]